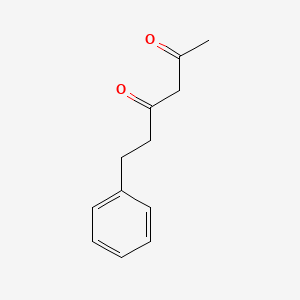![molecular formula C21H18O B8703651 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is an organic compound with the molecular formula C21H18O It is characterized by a biphenyl group attached to a propiophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propiophenone. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of biphenyl and a halogenated propiophenone . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Biphenylcarboxylic acid or biphenyl ketone.
Reduction: Biphenylpropanol or biphenylpropane.
Substitution: Nitro-biphenylpropiophenone, halogenated biphenylpropiophenone.
Wissenschaftliche Forschungsanwendungen
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The biphenyl group allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl group in the propiophenone structure can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpropiophenone: Similar in structure but with a methyl group instead of a biphenyl group.
β-Phenylpropiophenone: Another structurally related compound with a phenyl group instead of a biphenyl group.
Uniqueness
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H18O |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-phenyl-3-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-12,14-15H,13,16H2 |
InChI-Schlüssel |
FRLHQIOWCFMMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)
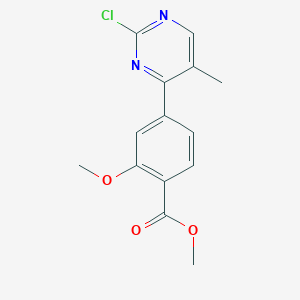
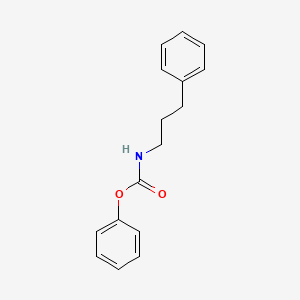
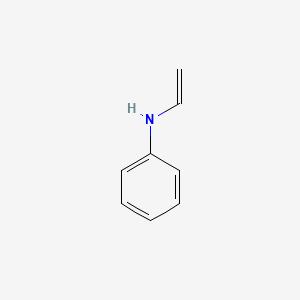
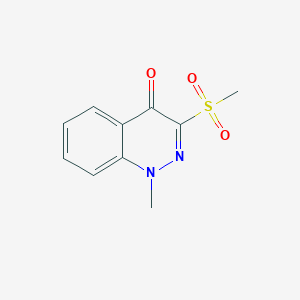

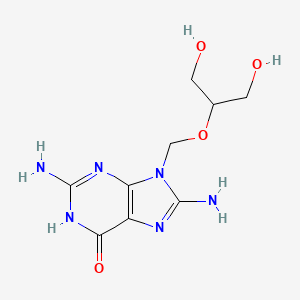
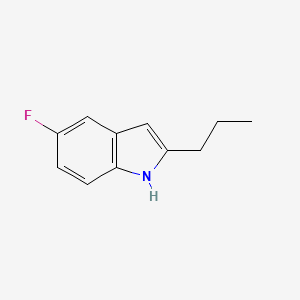
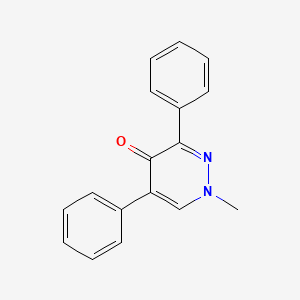
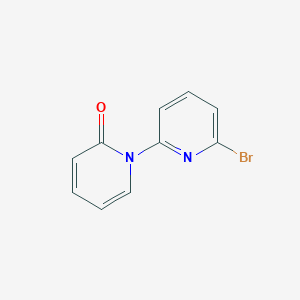
![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

